molecular formula C12H13NO3 B7968157 CID 83690313

CID 83690313

Cat. No.: B7968157
M. Wt: 219.24 g/mol
InChI Key: YHQRDMJIMOWCMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

For instance, compounds like betulin derivatives (CID 72326, 64971) and oscillatoxins (CID 101283546, 156582093) are structurally complex natural products often studied for their bioactive properties . This article will compare CID 83690313 with structurally or functionally similar compounds, leveraging methodologies and datasets from authoritative sources.

Properties

IUPAC Name

2-methyl-5-oxo-1-phenylpyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-8-10(12(15)16)7-11(14)13(8)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHQRDMJIMOWCMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC(=O)N1C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Verification of CID 83690313 in Provided Sources

  • EPA Chemical Inventory : The first document lists numerous chemicals with CAS numbers and complex chemical names, but none match this compound .

  • PubChem Database : The second source details Niacinamide (CID 936) , unrelated to this compound .

  • CPSC Data : The third document includes DTXSID identifiers (e.g., DTXSID401016703), but none correspond to this compound .

  • PubMed and PMC Articles : These focus on chemically-inducible dimerization (CID) techniques and a table of compounds with molecular structures , neither of which mention this compound.

  • EPA Chemicals Dashboard : While explaining search functionalities, it does not list this compound .

Possible Reasons for Absence

  • Proprietary Nature : this compound may be a proprietary or newly synthesized compound not yet documented in public databases.

  • Nomenclature Variance : The identifier "CID" could refer to a Chemically Inducible Dimerization technique (as seen in ) rather than a specific compound.

  • Limited Coverage : The provided search results focus on regulatory, safety, and structural data for known chemicals, with no mention of this compound.

Recommendations for Further Investigation

  • Direct Database Queries :

    • Search PubChem or ChemSpider using this compound to confirm its existence and properties.

    • Consult the EPA’s Chemicals Dashboard for regulatory data if the compound is listed .

  • Literature Review :

    • Investigate recent publications in chemistry journals (e.g., Journal of Organic Chemistry, Angewandte Chemie) for studies on this compound.

  • Synthesis Reports :

    • Review patents or synthesis protocols (e.g., ScienceDirect , Reaxys ) for experimental procedures involving this compound.

Comparison with Similar Compounds

Research Findings and Methodological Insights

Analytical Techniques

  • Mass Spectrometry: Source-induced CID (collision-induced dissociation) is used to differentiate isomers like ginsenosides, highlighting the importance of fragmentation patterns in structural elucidation .
  • Chromatography : LC-ESI-MS methods resolve compounds with similar masses but distinct polarities, as seen in oscillatoxin analysis .

Pharmacological Studies

  • Solubility and Bioavailability : Compounds with higher logP (e.g., betulin) exhibit poor aqueous solubility, necessitating formulation optimizations .
  • Toxicity Profiles : Troglitazone (CID 5591) was withdrawn due to hepatotoxicity, underscoring the need for rigorous safety assessments in analogs .

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